molecular formula C8H17NO2 B3051166 Methyl diisopropylcarbamate CAS No. 31603-49-3

Methyl diisopropylcarbamate

Cat. No.: B3051166
CAS No.: 31603-49-3
M. Wt: 159.23 g/mol
InChI Key: UKOHAFOCJRPXTB-UHFFFAOYSA-N
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Description

Methyl diisopropylcarbamate is an organic compound with the molecular formula C8H17NO2. It is a carbamate ester derived from the reaction of methyl alcohol and diisopropylcarbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Methyl diisopropylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Investigated for its potential as a protective group for amines in peptide synthesis.

    Medicine: Explored for its potential use in drug development due to its ability to form stable carbamate linkages.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

Methyl diisopropylcarbamate is classified under GHS07 for safety. It is a flammable liquid and vapor. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures need to be taken while handling this compound .

Mechanism of Action

Target of Action

Methyl diisopropylcarbamate is a carbamate compound. Carbamates are known to have a wide range of biological activities and are used in various fields such as pesticides, herbicides, and fungicides . .

Mode of Action

Carbamates, in general, are known to interfere with metabolism, signal transduction pathways, and cellular structures . They may initiate, facilitate, or exacerbate pathological processes, resulting in toxicity by inducing mutations in genes coding for regulatory factors and modifying immune tolerance .

Biochemical Pathways

For instance, they can disrupt the normal functioning of the immune system, leading to diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Pharmacokinetics

Carbamates, in general, are known for their good metabolic stability, which contributes to their bioavailability .

Result of Action

Carbamates can cause alterations in cell function, leading to detrimental outcomes . They can also induce immunotoxicity by initiating, facilitating, or exacerbating pathological immune processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, carbamates in environmental water can be effectively removed using magnetic molecularly imprinted polymers as adsorbents . This suggests that the presence of certain substances in the environment can influence the stability and action of carbamates.

Biochemical Analysis

Biochemical Properties

Methyl diisopropylcarbamate interacts with various enzymes, proteins, and other biomolecules. The carbamate group is a key structural motif in many approved drugs and prodrugs . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Cellular Effects

Carbamate pesticides, including this compound, have been implicated in the increasing prevalence of diseases associated with alterations of the immune response . They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Molecular Mechanism

The molecular mechanism of action of this compound involves the enzymatic hydrolysis of the carbamate ester or amide linkage . This process is facilitated by various enzymes, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Carbamates, including this compound, may induce deleterious effects on both biotic and abiotic systems . These effects include impacts on renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal modelsThese studies often reveal threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. Microbes, specifically bacteria, have adapted to the presence of carbamates by evolving degradation pathways . These pathways involve the enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Subcellular Localization

While specific studies on this compound are limited, research on carbamates suggests that they can have significant effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl diisopropylcarbamate can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with methyl chloroformate under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow system. This method involves the reaction of diisopropylamine with dimethyl carbonate in the presence of a catalyst. The process is designed to be efficient and environmentally friendly, avoiding the use of hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

Methyl diisopropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Isopropyl carbamate

Uniqueness

Methyl diisopropylcarbamate is unique due to its specific steric and electronic properties imparted by the diisopropyl groups. These properties make it more resistant to hydrolysis and oxidation compared to simpler carbamates like methyl carbamate. Additionally, its bulkier structure can provide better selectivity in reactions involving sterically hindered substrates .

Properties

IUPAC Name

methyl N,N-di(propan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)8(10)11-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOHAFOCJRPXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340900
Record name Carbamic acid, bis(1-methylethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31603-49-3
Record name Carbamic acid, bis(1-methylethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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